7-Bromo-2,3-dichloro-5-fluoroquinoxaline

Catalog No.
S811490
CAS No.
1217305-25-3
M.F
C8H2BrCl2FN2
M. Wt
295.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Bromo-2,3-dichloro-5-fluoroquinoxaline

CAS Number

1217305-25-3

Product Name

7-Bromo-2,3-dichloro-5-fluoroquinoxaline

IUPAC Name

7-bromo-2,3-dichloro-5-fluoroquinoxaline

Molecular Formula

C8H2BrCl2FN2

Molecular Weight

295.92 g/mol

InChI

InChI=1S/C8H2BrCl2FN2/c9-3-1-4(12)6-5(2-3)13-7(10)8(11)14-6/h1-2H

InChI Key

GWDKRDOUXSUUIB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Br

Canonical SMILES

C1=C(C=C(C2=C1N=C(C(=N2)Cl)Cl)F)Br

7-Bromo-2,3-dichloro-5-fluoroquinoxaline is a synthetic organic compound with the molecular formula C_8H_3BrCl_2F_N_2. It belongs to the quinoxaline family, which is characterized by a bicyclic structure containing two nitrogen atoms in the aromatic rings. The presence of bromine, chlorine, and fluorine substituents on the quinoxaline ring significantly influences its chemical properties and biological activities.

Typical of halogenated quinoxalines, including:

  • Nucleophilic Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles, leading to the formation of new derivatives.
  • Electrophilic Aromatic Substitution: The fluorine atom can activate the aromatic ring for electrophilic substitution, allowing for further functionalization.
  • Reduction Reactions: 7-Bromo-2,3-dichloro-5-fluoroquinoxaline can be reduced to yield corresponding amines or other derivatives under suitable conditions.

Research indicates that 7-Bromo-2,3-dichloro-5-fluoroquinoxaline exhibits notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. It has been studied for its potential anti-cancer properties and as an antimicrobial agent. The unique combination of halogen substituents may enhance its interaction with biological targets, potentially increasing its efficacy compared to non-halogenated analogs.

Several synthesis methods have been reported for producing 7-Bromo-2,3-dichloro-5-fluoroquinoxaline:

  • One-Pot Synthesis: Utilizing o-phenylenediamine and oxalic acid as starting materials, this method involves a single reaction step to produce quinoxaline derivatives without intermediate separation. This approach is efficient and environmentally friendly .
  • Chlorination of Quinoxaline Derivatives: Pre-existing quinoxaline compounds can be chlorinated using phosphorus pentachloride or similar reagents to introduce chlorine atoms at the 2 and 3 positions .
  • Halogenation: The introduction of bromine and fluorine can be achieved through halogenation reactions involving suitable halogenating agents under controlled conditions.

7-Bromo-2,3-dichloro-5-fluoroquinoxaline has applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of potential therapeutic agents targeting specific diseases.
  • Material Science: The compound's unique properties make it suitable for research into novel materials with specific functionalities.
  • Chemical Research: It is used in studies exploring the reactivity of halogenated compounds and their derivatives.

Studies on the interactions of 7-Bromo-2,3-dichloro-5-fluoroquinoxaline with biological systems have revealed its potential to modulate enzyme activities and influence cellular pathways. Investigations into its binding affinity with various receptors are ongoing, aiming to elucidate its mechanism of action in biological contexts.

Several compounds share structural similarities with 7-Bromo-2,3-dichloro-5-fluoroquinoxaline. Notable examples include:

Compound NameStructure FeaturesUnique Properties
2,3-DichloroquinoxalineLacks bromine and fluorine substituentsLess reactive than its brominated counterpart
7-FluoroquinoxalineContains only fluorine at position 7Different biological activity profile
7-BromoquinoxalineLacks chlorine substituentsMore hydrophobic due to the absence of chlorines
5-Fluoro-2-chloroquinoxalineContains chlorine at position 2Enhanced reactivity due to multiple halogens

Uniqueness

7-Bromo-2,3-dichloro-5-fluoroquinoxaline is unique due to its specific combination of halogen substituents (bromine, chlorine, and fluorine), which significantly affects its chemical reactivity and biological activity compared to other quinoxaline derivatives. This distinct profile makes it a valuable compound in both research and application contexts.

XLogP3

3.9

Dates

Last modified: 04-14-2024

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